N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropyl group, a trifluoropropyl group, and a morpholine ring
Properties
Molecular Formula |
C11H17F3N2O2 |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)3-4-16-5-6-18-9(7-16)10(17)15-8-1-2-8/h8-9H,1-7H2,(H,15,17) |
InChI Key |
AYFLYFAQRDZUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide typically involves the reaction of cyclopropylamine with 3,3,3-trifluoropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The morpholine ring is introduced through a subsequent cyclization reaction, which may involve the use of reagents such as morpholine and a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biomedical research.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-bromo-3-methoxybenzamide: A compound with a similar cyclopropyl group but different substituents, leading to distinct chemical and biological properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another compound with a cyclopropyl group and a morpholine ring, but with additional functional groups that confer unique characteristics.
Uniqueness
N-cyclopropyl-4-(3,3,3-trifluoropropyl)morpholine-2-carboxamide stands out due to the presence of the trifluoropropyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
